N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-14-9-13(11-3-1-2-4-11)15-10-17(14)8-7-16-21(19,20)12-5-6-12/h9-12,16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOMZWDZMIGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrimidine ring using cyclopentyl halides in the presence of a strong base.
Attachment of the ethyl chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using ethyl halides.
Formation of the cyclopropanesulfonamide group: This final step involves the reaction of the ethyl-substituted pyrimidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Features
The compound shares core motifs with several patented derivatives, including:
- Cyclopropanesulfonamide backbone : A common feature across analogs, contributing to metabolic stability and binding affinity .
- Heterocyclic systems: Unlike analogs with imidazo[4,5-d]pyrrolo[2,3-b]pyridine or triazolo-pyrrolo-pyridinone cores, this compound features a pyrimidinone ring. Substituents like cyclopentyl and ethyl groups influence lipophilicity and conformational flexibility .
Table 1: Structural Comparison of Key Analogs
Physicochemical and Functional Insights
- Solubility: The pyrimidinone core may enhance aqueous solubility compared to more lipophilic imidazo-pyrrolo systems .
- Metabolic Stability : The cyclopropanesulfonamide group likely reduces oxidative metabolism, a feature shared with analogs .
Biological Activity
N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural complexity suggests potential interactions with various biological targets, making it a subject of interest for further research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.41 g/mol |
| CAS Number | 1797744-49-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, disrupting cellular signaling pathways.
- Receptor Modulation : It can interact with various receptors, influencing cellular responses and signaling cascades.
- Cellular Function Disruption : The compound may affect vital cellular functions such as DNA replication and protein synthesis.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, targeting specific pathogens through inhibition of the MEP pathway enzymes, which are crucial for bacterial survival .
- Anticancer Properties : The compound has shown effectiveness in inhibiting cancer cell proliferation in various cell lines. It disrupts key signaling pathways associated with tumor growth, making it a candidate for cancer therapy.
- Antiviral Potential : There is ongoing research into its antiviral properties, particularly against viruses that utilize similar pathways for replication and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A dissertation highlighted the compound's potential as an inhibitor of enzymes in the MEP pathway, which is essential for many pathogenic microorganisms. This study provided crystal structures of target enzymes and demonstrated how the compound could be used to design selective inhibitors .
- Cancer Cell Proliferation Inhibition : In vitro studies indicated that this compound significantly reduced cell viability in multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of ERK signaling pathways, which are vital for cell growth and survival.
Q & A
Q. What are the common synthetic routes for preparing N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide, and what key reagents and conditions are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidinone core via cyclization of thiourea derivatives or β-keto esters under acidic or basic conditions.
- Step 2 : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution, requiring catalysts like palladium or copper (for coupling reactions) .
- Step 3 : Sulfonamide bond formation using cyclopropanesulfonyl chloride and a base (e.g., NaOH) in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Critical Reagents : Cyclopropanesulfonyl chloride, brominated intermediates, and coupling catalysts.
- Optimization : Reaction time (12–24 hrs) and temperature (40–80°C) are adjusted to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for the cyclopropane and pyrimidinone moieties .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared (IR) Spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹) and pyrimidinone C=O stretches (~1680 cm⁻¹) .
Q. How does the substitution pattern on the pyrimidinone ring influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Cyclopentyl and cyclopropane groups increase LogP values, enhancing membrane permeability. Fluorophenyl substitutions (e.g., in analogs) further modulate solubility .
- Hydrogen Bonding : The pyrimidinone C=O and sulfonamide S=O groups contribute to polar surface area, affecting solubility and target binding .
- Steric Effects : Bulky substituents (e.g., cyclopentyl) may hinder rotational freedom, impacting conformational stability in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the formation of the sulfonamide bond in this compound?
- Methodological Answer :
- Solvent Selection : Use DMF or THF to enhance nucleophilicity of the amine group while avoiding side reactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis; warm gradually to room temperature for completion .
- Catalyst Screening : Test bases like triethylamine or DMAP to accelerate reaction kinetics .
- Byproduct Mitigation : Implement scavengers (e.g., molecular sieves) to absorb HCl generated during sulfonamide bond formation .
Q. What strategies are recommended for resolving contradictory data regarding the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C for 24–72 hrs. Monitor degradation via HPLC and LC-MS to identify labile sites (e.g., sulfonamide cleavage) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at different storage temperatures .
- Counter-Validation : Compare stability data across multiple analytical labs to rule out instrumentation bias .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets, and how can they be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on sulfonamide and pyrimidinone hydrogen-bonding motifs .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported LogP values across studies.
- Resolution : Standardize measurement protocols (e.g., shake-flask vs. HPLC-derived LogP) and validate with computational tools like MarvinSketch .
- Example Issue : Conflicting biological activity data in cell-based vs. enzyme assays.
- Resolution : Re-test the compound under uniform assay conditions (e.g., ATP concentration in kinase assays) and verify cell permeability via parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
